Methanimidamide, N,N-dimethyl-N'-(4-methyl-2-pyridinyl)-
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Overview
Description
Methanimidamide, N,N-dimethyl-N’-(4-methyl-2-pyridinyl)- is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N-dimethyl-N’-(4-methyl-2-pyridinyl)- typically involves the reaction of dimethylamine with a suitable precursor that contains the 4-methyl-2-pyridinyl group. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N-dimethyl-N’-(4-methyl-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methanimidamide, N,N-dimethyl-N’-(4-methyl-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methanimidamide, N,N-dimethyl-N’-(4-methyl-2-pyridinyl)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-phenyl-: This compound has a phenyl group instead of the 4-methyl-2-pyridinyl group.
Methanimidamide, N-(2,4-dimethylphenyl)-N’-methyl-: This compound features a 2,4-dimethylphenyl group.
Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: This compound includes a 4-nitrophenyl group.
Uniqueness
Methanimidamide, N,N-dimethyl-N’-(4-methyl-2-pyridinyl)- is unique due to the presence of the 4-methyl-2-pyridinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,N-dimethyl-N'-(4-methylpyridin-2-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-4-5-10-9(6-8)11-7-12(2)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDBNKVJDWPKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442004 |
Source
|
Record name | Methanimidamide, N,N-dimethyl-N'-(4-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36172-54-0 |
Source
|
Record name | Methanimidamide, N,N-dimethyl-N'-(4-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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